molecular formula C11H9NO4 B11724818 (2E)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enoic acid

(2E)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enoic acid

Cat. No.: B11724818
M. Wt: 219.19 g/mol
InChI Key: ONYVPMSGIUUCOL-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enoic acid is an organic compound that belongs to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. This particular compound is characterized by the presence of a prop-2-enoic acid group attached to the benzoxazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminophenol with an α,β-unsaturated carbonyl compound in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

(2E)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (2E)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enoic acid methyl ester
  • This compound ethyl ester

Uniqueness

Compared to its similar compounds, this compound is unique due to its specific functional groups and structural configuration

Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

(E)-3-(3-oxo-4H-1,4-benzoxazin-6-yl)prop-2-enoic acid

InChI

InChI=1S/C11H9NO4/c13-10-6-16-9-3-1-7(2-4-11(14)15)5-8(9)12-10/h1-5H,6H2,(H,12,13)(H,14,15)/b4-2+

InChI Key

ONYVPMSGIUUCOL-DUXPYHPUSA-N

Isomeric SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)/C=C/C(=O)O

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.